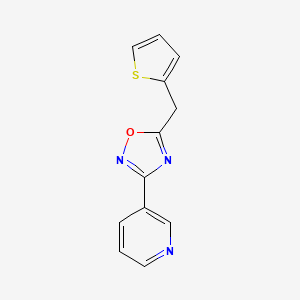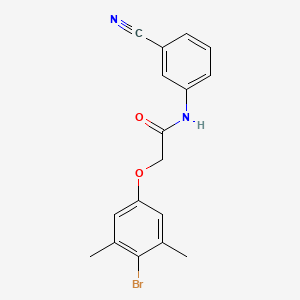![molecular formula C14H14BrClN2O5 B4001142 1-[3-(2-bromo-4-chlorophenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4001142.png)
1-[3-(2-bromo-4-chlorophenoxy)propyl]-1H-imidazole oxalate
Descripción general
Descripción
1-[3-(2-bromo-4-chlorophenoxy)propyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C14H14BrClN2O5 and its molecular weight is 405.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.97746 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemiluminescence Applications
The role of imidazole derivatives in chemiluminescence reactions has been explored, particularly in the context of bis(trichlorophenyl) oxalate (TCPO) peroxyoxalate chemiluminescence (PO-CL) reactions. Imidazole acts as a catalyst, influencing the stability and efficiency of the chemiluminescence reaction. It's used to improve the sensitivity and noise of chemiluminescent detection systems, offering potential applications in analytical chemistry for sensitive detection of various compounds (Pontén & Irgum, 1997).
Catalysis and Organic Synthesis
Imidazole derivatives serve as key intermediates and catalysts in the synthesis of complex organic compounds. For instance, they are utilized in the synthesis of NS5A inhibitors, such as daclatasvir, indicating their importance in pharmaceutical manufacturing. The process involves high-temperature and high-pressure conditions, highlighting the versatility of imidazole derivatives in facilitating various chemical reactions (Carneiro et al., 2015).
Corrosion Inhibition
Imidazole derivatives have been evaluated for their performance in inhibiting mild steel corrosion. They behave as mixed-type inhibitors, showcasing a significant inhibition efficiency. This application is crucial for protecting industrial equipment and infrastructure from corrosive damage, demonstrating the chemical's utility in materials science and engineering (Saady et al., 2021).
Environmental Applications
The capacity of imidazole derivatives to interact with pollutants has been investigated, with applications in the oxidative degradation of aqueous organic pollutants. These studies reveal the potential of such compounds in environmental cleanup and pollution control strategies, further broadening the scope of their scientific applications (Bokare & Choi, 2011).
Propiedades
IUPAC Name |
1-[3-(2-bromo-4-chlorophenoxy)propyl]imidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O.C2H2O4/c13-11-8-10(14)2-3-12(11)17-7-1-5-16-6-4-15-9-16;3-1(4)2(5)6/h2-4,6,8-9H,1,5,7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTZLBQAXSUSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCCN2C=CN=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4001073.png)
![1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001077.png)

![1-[2-[2-(4-Chloro-3-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4001092.png)


![8-[(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline](/img/structure/B4001119.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4001126.png)
![oxalic acid;N'-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4001129.png)
![N'-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001136.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001150.png)
![N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4001151.png)
![4-[3-(4-Methoxyphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4001158.png)
